molecular formula C19H20N4O2 B3838906 N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide

N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide

Cat. No. B3838906
M. Wt: 336.4 g/mol
InChI Key: GCXOAWIDULRCNI-LGMDPLHJSA-N
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Description

“N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy . The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves the reaction of b-piperidinoalanine as the starting material . The synthesis procedure involves amidation of the carboxylic acid functionality .


Molecular Structure Analysis

The molecular structure of “N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” is complex and involves several key components. The compound is a derivative of pyrazinamide, and its structure includes a piperazine/homopiperazine group, a pyridin-3-yl group, and a benzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” are complex and involve several steps. The process begins with the reaction of b-piperidinoalanine as the starting material . The reaction involves the amidation of the carboxylic acid functionality .

Future Directions

The future directions for the study of “N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[(Z)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(16-6-2-1-3-7-16)22-17(13-15-5-4-8-21-14-15)19(25)23-11-9-20-10-12-23/h1-8,13-14,20H,9-12H2,(H,22,24)/b17-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXOAWIDULRCNI-LGMDPLHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C(=C/C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
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N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
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N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
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N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
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N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
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N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide

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